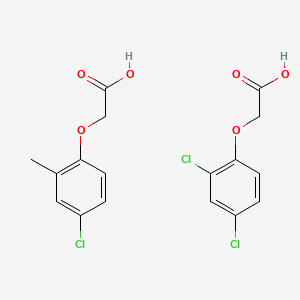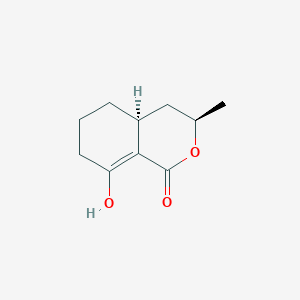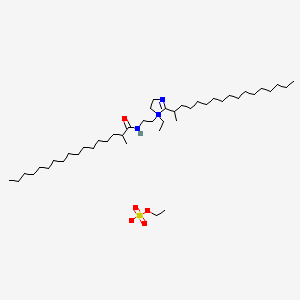
Lenvatinib metabolite ME115
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenvatinib metabolite ME115 is a derivative of lenvatinib, a multiple receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . The metabolite ME115 is one of the many metabolites formed during the biotransformation of lenvatinib in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .
Industrial Production Methods
Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.
Chemical Reactions Analysis
Types of Reactions
Lenvatinib metabolite ME115 undergoes various chemical reactions, including:
Oxidation: Conversion of lenvatinib to its N-oxide form.
Hydrolysis: Breakdown of lenvatinib into smaller fragments.
Glucuronidation: Addition of glucuronic acid to lenvatinib.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: For oxidation reactions.
Water and enzymes: For hydrolysis.
Glucuronic acid: For glucuronidation.
Major Products Formed
The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .
Scientific Research Applications
Lenvatinib metabolite ME115 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of lenvatinib.
Biology: Understanding the biological effects and interactions of lenvatinib and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of lenvatinib in cancer treatment.
Industry: Developing improved methods for the synthesis and production of lenvatinib and its derivatives .
Mechanism of Action
Lenvatinib metabolite ME115 exerts its effects by inhibiting the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, FGFR4), platelet-derived growth factor receptor-alpha (PDGFRα), and other tyrosine kinases involved in tumor proliferation and angiogenesis . These receptors play a crucial role in the activation of signal transduction pathways that regulate cellular processes such as cell proliferation, migration, apoptosis, and differentiation .
Comparison with Similar Compounds
Lenvatinib metabolite ME115 can be compared with other similar compounds, such as:
Sorafenib: Another tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor with similar targets and applications.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma
This compound is unique due to its specific metabolic pathways and the range of receptors it targets, making it a valuable compound in cancer research and treatment .
Properties
CAS No. |
1788899-64-8 |
|---|---|
Molecular Formula |
C21H19ClN4O5 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29) |
InChI Key |
CCRBWARCHWHBNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


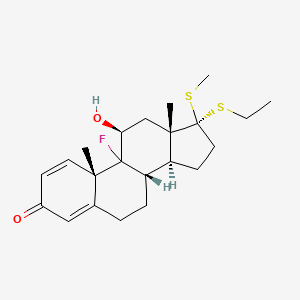
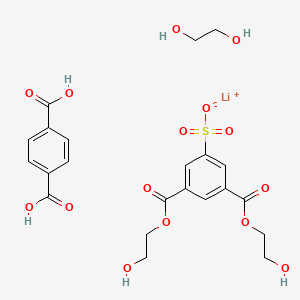
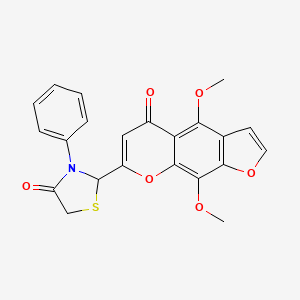
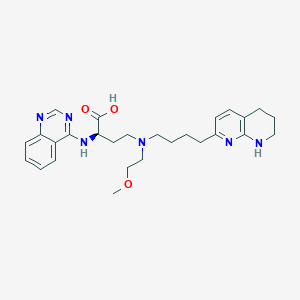
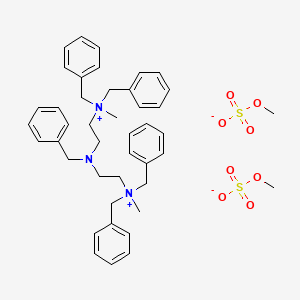
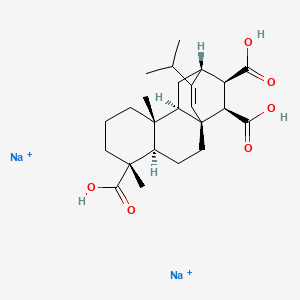
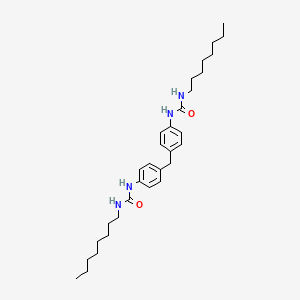

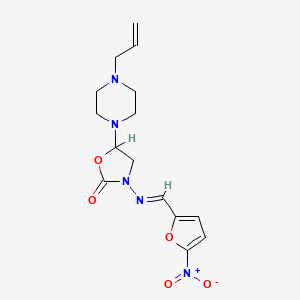
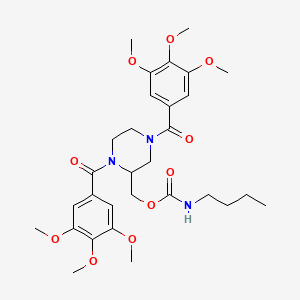
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
